2,3-Dimethoxy-3-phenylacrylic acid

Quorum Sensing Inhibition Anti-virulence Biofilm Disruption

2,3-Dimethoxy-3-phenylacrylic acid, most commonly referenced as 2,3-dimethoxycinnamic acid (2,3-DCA; CAS 7461-60-1 / 7345-82-6), is a disubstituted cinnamic acid derivative bearing methoxy groups at the 2- and 3-positions of the phenyl ring. Its molecular formula is C₁₁H₁₂O₄ (MW 208.21 g/mol), and it is typically supplied as a white to cream crystalline powder with a melting point of 182–184 °C.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13357265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-3-phenylacrylic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=C(C(=O)O)OC)C1=CC=CC=C1
InChIInChI=1S/C11H12O4/c1-14-9(10(15-2)11(12)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)/b10-9-
InChIKeyDEUFHLFQPMURDV-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2,3-Dimethoxy-3-phenylacrylic Acid and Why Does Its Identity Matter for Procurement?


2,3-Dimethoxy-3-phenylacrylic acid, most commonly referenced as 2,3-dimethoxycinnamic acid (2,3-DCA; CAS 7461-60-1 / 7345-82-6), is a disubstituted cinnamic acid derivative bearing methoxy groups at the 2- and 3-positions of the phenyl ring [1]. Its molecular formula is C₁₁H₁₂O₄ (MW 208.21 g/mol), and it is typically supplied as a white to cream crystalline powder with a melting point of 182–184 °C . Unlike the more widely studied 3,4-dimethoxycinnamic acid isomer—which is employed as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) —2,3-DCA has recently emerged from a marine natural products discovery program as a mechanistically characterized quorum sensing inhibitor, a functional niche that its positional isomers do not share.

Why 2,3-Dimethoxy-3-phenylacrylic Acid Cannot Be Swapped with Other Dimethoxycinnamic Acid Isomers


Dimethoxycinnamic acid isomers share the identical molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol), yet their substitution pattern dictates distinct pharmacological and synthetic utility. The 3,4-dimethoxy isomer exerts anti-apoptotic effects via ROS-mediated signaling and is the established choice for NSAID synthesis , while the 2,4-dimethoxy isomer preferentially inhibits HMG-CoA reductase and is investigated for cholesterol-lowering applications [1]. The 2,3-substitution pattern positions the two methoxy groups in an ortho relationship, creating a unique electron density distribution on the aromatic ring that directly influences CviR receptor binding affinity in quorum sensing assays—a property absent in both the 3,4- and 2,4-isomers [2]. Consequently, procurement of the correct isomer is not a matter of vendor preference but of functional necessity: a researcher ordering 2,3-DCA for QS inhibitor studies who inadvertently receives the 3,4-isomer will obtain a compound with no demonstrated anti-QS activity in the published C. violaceum model.

Quantitative Evidence Differentiating 2,3-Dimethoxy-3-phenylacrylic Acid from Its Closest Analogs


Quorum Sensing Inhibition: 2,3-DCA vs. Natural Ligand C6-HSL and Other Cinnamic Acid Derivatives in C. violaceum

In a 2024 study using the biosensor strain Chromobacterium violaceum CV026, 2,3-dimethoxycinnamic acid (2,3-DCA) at 150 μg/mL inhibited three QS-regulated virulence traits: violacein production by 73.9%, swarming motility by 65.9%, and biofilm formation by 37.8% [1]. The study further compared 2,3-DCA with two other cinnamic acid derivatives—4-methoxycinnamic acid (MCA) and 4-(dimethylamino)cinnamic acid (DCA)—via molecular docking. All three compounds bound to the same CviR receptor pocket with partially identical amino acid residues, but only 2,3-DCA was directly benchmarked against the native ligand C6-HSL for competitive binding and functional QS inhibition in the CV026 strain [1]. Unlike MCA and DCA, which were previously studied in C. violaceum ATCC 12472, 2,3-DCA is the first dimethoxycinnamic acid isomer reported to inhibit QS via CviR competitive antagonism in the well-characterized CV026 mutant [1].

Quorum Sensing Inhibition Anti-virulence Biofilm Disruption

Molecular Docking: CviR Receptor Binding Profile of 2,3-DCA vs. Native Ligand C6-HSL

Molecular docking analysis revealed that 2,3-DCA competes with the native signal molecule N-hexanoyl-L-homoserine lactone (C6-HSL) for the identical binding pocket on the CviR receptor protein [1]. 2,3-DCA required higher docking energy to bind CviR compared to C6-HSL, with distinct hydrogen bonding and hydrophobic interaction profiles that differentiate it from both C6-HSL and the positive control compound C-30 [1]. Quantitative reverse transcription PCR (qRT-PCR) confirmed that 2,3-DCA treatment at 150 μg/mL significantly suppressed expression of the QS master regulator gene cviR as well as downstream violacein biosynthesis genes vioA, vioB, and vioE [1]. By contrast, structurally related dimethoxycinnamic acid isomers (e.g., 3,4-DMC, 2,4-DMC) have no reported docking data against CviR and have not been evaluated as QS inhibitors.

Molecular Docking CviR Antagonism Structure-Based Drug Design

Isomer-Specific Synthetic Utility: 2,3-Disubstituted Phenyl Acrylic Acids as Precursors for Tylophora Alkaloid Synthesis

A 2014 study in Chinese Chemical Letters demonstrated that unfunctionalized 2,3-disubstituted phenyl acrylic acids and their derivatives undergo intramolecular oxidative coupling promoted by di-tert-butylperoxide to yield polymethoxy-substituted phenanthrene-9-carboxylic acids—key intermediates for the synthesis of tylophora alkaloids and their analogs—in high yields [1]. The reaction specifically exploits the ortho-relationship of substituents at the 2- and 3-positions of the phenyl ring to achieve regioselective C–C bond formation. Isomers such as 3,4-dimethoxycinnamic acid and 2,4-dimethoxycinnamic acid cannot participate in this same oxidative coupling pathway because their substitution patterns do not position the two methoxy groups for the requisite intramolecular cyclization geometry [1]. This positional specificity makes 2,3-DCA the required starting material for this particular synthetic route to phenanthrene alkaloid intermediates.

Phenanthrene Synthesis Tylophora Alkaloids Oxidative Coupling

Physical and Analytical Identification: Distinguishing Isomers by Melting Point for Procurement Quality Control

The trans (E) isomer of 2,3-dimethoxycinnamic acid displays a characteristic melting point range of 182–184 °C (lit.) and is commercially available at ≥98% purity (by neutralization titration) [1]. Its boiling point is 351.6 ± 27.0 °C at 760 mmHg, and it has a topological polar surface area of 55.76 Ų . These values distinguish 2,3-DCA from its positional isomers: 3,4-dimethoxycinnamic acid (CAS 2316-26-9) has a lower melting point of approximately 156–158 °C, while 2,4-dimethoxycinnamic acid (CAS 6972-61-8) melts at approximately 192–194 °C . For procurement and incoming quality control, melting point determination provides a rapid, low-cost method to verify that the correct isomer has been supplied before committing to biological or synthetic experiments.

Quality Control Isomer Purity Identity Verification

Where 2,3-Dimethoxy-3-phenylacrylic Acid Delivers Differentiated Value: Evidence-Backed Application Scenarios


Gram-Negative Anti-Virulence Drug Discovery Programs Targeting CviR-Type QS Receptors

Based on the 2024 Li et al. study showing 73.9% violacein inhibition and competitive CviR binding, 2,3-DCA serves as a validated starting scaffold for medicinal chemistry optimization against CviR-family LuxR-type receptors in pathogenic Gram-negative bacteria. Procurement should specify the trans (E) isomer, ≥98% purity, and request retention of the 2,3-methoxy substitution pattern, which is essential for the hydrogen bonding and hydrophobic interactions observed in the CviR binding pocket [1].

Total Synthesis of Phenanthroindolizidine Alkaloids (Tylophorine, Cryptopleurine, Antofine)

For natural product total synthesis laboratories pursuing tylophora alkaloids, 2,3-DCA is the required precursor for the di-tert-butylperoxide-mediated oxidative coupling step that constructs the phenanthrene-9-carboxylic acid core. The 2,3-ortho-dimethoxy substitution pattern is structurally mandatory for this cyclization; alternative dimethoxy isomers cannot undergo the same transformation [2]. Researchers should confirm isomer identity by melting point (182–184 °C) prior to use.

Marine Natural Product-Inspired Chemical Biology and Ecological Studies

2,3-DCA was originally isolated from the deep-sea actinomycete Nocardiopsis mentallicus SCSIO 53858, collected from South China Sea sediment at 4000 m depth [1]. This unique origin makes it a relevant tool compound for marine chemical ecology studies investigating interspecies signaling modulation, and for natural product dereplication workflows where the 2,3-substitution pattern serves as a chemotaxonomic marker distinct from terrestrial plant-derived dimethoxycinnamates.

Analytical Reference Standard Procurement for Isomer-Specific Method Development

Given the 24–28 °C melting point separation between 2,3-DCA (182–184 °C) and the more common 3,4-DMC isomer (~156–158 °C) [3], 2,3-DCA is valuable as a reference standard for developing HPLC, GC-MS, or DSC methods that must resolve and quantify individual dimethoxycinnamic acid isomers in complex mixtures, such as plant extracts or synthetic reaction crudes.

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